Pongachalcone II
Description
Pongachalcone I is a naturally occurring pyranochalcone isolated from Tephrosia deflexa . Structurally, it belongs to the flavonoid subclass of chalcones, characterized by a benzopyran core fused with a chalcone moiety (a propenone linking two aromatic rings). This compound has demonstrated significant antibacterial activity against multidrug-resistant Pseudomonas putida, a Gram-negative bacterium notorious for its efflux pump-mediated resistance mechanisms . Its bioactivity is attributed to its ability to interfere with the transcriptional regulator TtgR, a multidrug-binding protein that controls the expression of the TtgABC efflux pump, a key resistance mechanism in P. putida .
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+ |
InChI Key |
WNUBZQVPFKTBOZ-QPJJXVBHSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-hydroxylonchocarpin typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenones and corresponding aldehydes under basic conditions. For instance, the condensation of 3-methoxy-4-hydroxybenzaldehyde with acetophenone in the presence of sodium methoxide in methanol and tetrahydrofuran (THF) can yield 3-methoxy-4-hydroxylonchocarpin .
Industrial Production Methods: While specific industrial production methods for 3-methoxy-4-hydroxylonchocarpin are not well-documented, the general approach would involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-hydroxylonchocarpin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.
Reduction: Formation of 3-methoxy-4-hydroxychalcone alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.
Biology: Investigated for its role in inhibiting electron transport in biological systems.
Medicine: Studied for its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Industry: Potential use in developing pharmaceuticals and agrochemicals due to its bioactivity.
Mechanism of Action
The mechanism of action of 3-methoxy-4-hydroxylonchocarpin involves its interaction with various molecular targets and pathways:
Electron Transport Inhibition: Acts as an inhibitor of electron transport at NADH (ubiquinone oxidoreductase) activity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: Suppresses the production of nitric oxide (NO) and other inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyranochalcones and related flavonoids exhibit diverse bioactivities, but their structural and functional nuances significantly influence their efficacy. Below, Pongachalcone I is compared with structurally analogous compounds, focusing on their sources, structural features, and antibacterial mechanisms.
Structural and Functional Analogues
Key Findings from Molecular Docking Studies
- Binding Affinity : Pongachalcone I exhibits lower binding energy (-6.2 kcal/mol) compared to Phloretin (-8.5 kcal/mol) and Boesenbergin A (-7.9 kcal/mol), suggesting weaker interactions with TtgR .
- This contrasts with its reported antibacterial efficacy, implying alternative mechanisms (e.g., disrupting efflux pump assembly) .
- Pharmacophore Compatibility : Pongachalcone I shows poor overlap with the combined pharmacophore model derived from Phloretin, Quercetin, and antibiotics like chloramphenicol, further supporting its unique mode of action .
Impact of Substituents on Activity
- Methoxy Groups : Compounds with methoxy groups on aromatic rings (e.g., Lonchocarpin) show enhanced hydrophobic interactions with residues like VAL96 and ILE175, improving binding affinity .
Q & A
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and how should data interpretation be validated?
- Techniques : Use UV-Vis spectroscopy to confirm chalcone conjugation (λmax ~300–400 nm), NMR (¹H/¹³C, 2D-COSY, HSQC) for stereochemistry, and HRMS for molecular formula. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1600–1700 cm⁻¹) .
- Validation : Compare spectral data with synthetic analogs or published databases. Perform X-ray crystallography if single crystals are obtainable .
Q. What in vitro assays are recommended for initial screening of this compound’s bioactivity?
- Approach : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2, α-glucosidase). Include positive controls (e.g., quercetin for antioxidant activity) and dose-response curves. Standardize cell lines and incubation times to reduce variability .
Q. How can researchers design experiments to assess this compound’s antioxidant mechanisms?
- Design : Employ DPPH/ABTS radical scavenging assays, FRAP for reducing power, and lipid peroxidation models (e.g., linoleic acid emulsion). Use ESR spectroscopy to detect radical intermediates. Validate mechanisms with molecular docking to predict binding sites on redox enzymes .
Q. What are the critical steps in ensuring reproducibility of this compound’s bioactivity studies?
- Best Practices : Document batch-to-batch compound variability, solvent residues, and storage conditions. Share raw data and protocols via repositories like Zenodo. Use blinded experiments and independent replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across studies?
- Systematic Analysis : Conduct meta-analyses to identify confounding variables (e.g., solvent used, cell line origin). Use funnel plots to detect publication bias. Validate findings via orthogonal assays (e.g., switch from MTT to resazurin-based viability tests) .
Q. What strategies optimize the synthesis of this compound analogs to enhance bioavailability?
- Synthetic Routes : Apply Claisen-Schmidt condensation with microwave-assisted synthesis to reduce reaction time. Introduce glycosylation or liposomal encapsulation to improve solubility. Characterize analogs via ADMET prediction tools (e.g., SwissADME) .
Q. How should in vivo pharmacokinetic studies of this compound be designed to address interspecies variability?
- Protocol : Use LC-MS/MS for plasma concentration analysis. Include multiple species (e.g., rodents, zebrafish) and control for diet/environment. Apply compartmental modeling (e.g., NONMEM) to estimate absorption half-life and volume of distribution .
Q. What computational methods predict this compound’s molecular targets, and how are false positives minimized?
Q. How do researchers differentiate this compound’s direct effects from off-target interactions in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
